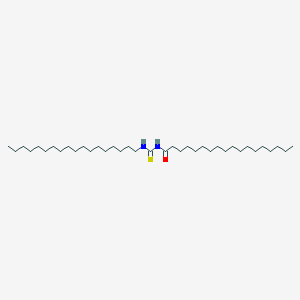
N-(Octadecylthiocarbamoyl)octadecanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(Octadecylthiocarbamoyl)octadecanamide is a long-chain fatty amide with the molecular formula C37H74N2OS. This compound is known for its unique structural properties, which include a thiocarbamoyl group attached to an octadecanamide backbone. It is primarily used in various industrial and scientific applications due to its amphiphilic nature, making it suitable for forming vesicles and other self-assembled structures .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(Octadecylthiocarbamoyl)octadecanamide typically involves the reaction of octadecylamine with octadecanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting product is then treated with thiocarbamoyl chloride to form the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is typically purified through recrystallization or chromatography techniques .
化学反应分析
Types of Reactions
N-(Octadecylthiocarbamoyl)octadecanamide undergoes various chemical reactions, including:
Oxidation: The thiocarbamoyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form amines or thiols.
Substitution: The amide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various substituted amides.
科学研究应用
N-(Octadecylthiocarbamoyl)octadecanamide has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and in the formation of vesicles for drug delivery systems.
Biology: Employed in the study of membrane dynamics and protein-lipid interactions.
Medicine: Investigated for its potential in drug delivery and as a component in pharmaceutical formulations.
Industry: Utilized in the production of cosmetics, lubricants, and as an anti-corrosive agent
作用机制
The mechanism of action of N-(Octadecylthiocarbamoyl)octadecanamide involves its ability to interact with lipid bilayers and proteins. The compound’s amphiphilic nature allows it to integrate into lipid membranes, altering their properties and affecting membrane-associated processes. It can also form complexes with proteins, influencing their function and stability .
相似化合物的比较
Similar Compounds
Octadecanamide: A fatty amide of stearic acid, lacking the thiocarbamoyl group.
N-Octadecanoyltryptamine: Contains an indole group instead of the thiocarbamoyl group.
N-Stearoyltryptamine: Similar to N-Octadecanoyltryptamine but derived from stearic acid
Uniqueness
N-(Octadecylthiocarbamoyl)octadecanamide is unique due to its thiocarbamoyl group, which imparts distinct chemical reactivity and biological activity. This makes it particularly useful in applications requiring specific interactions with lipid membranes and proteins .
属性
CAS 编号 |
6951-61-7 |
|---|---|
分子式 |
C37H74N2OS |
分子量 |
595.1 g/mol |
IUPAC 名称 |
N-(octadecylcarbamothioyl)octadecanamide |
InChI |
InChI=1S/C37H74N2OS/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-38-37(41)39-36(40)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-35H2,1-2H3,(H2,38,39,40,41) |
InChI 键 |
PGWPWYPKOWCDSC-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCCCCCNC(=S)NC(=O)CCCCCCCCCCCCCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


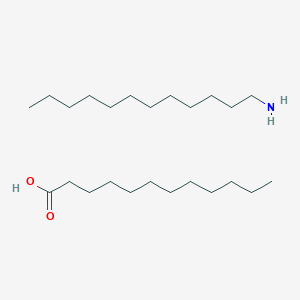
![4-[3-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butanoylamino]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14717241.png)


![2,4,6-Tris[2-(dimethylamino)ethyl]phenol](/img/structure/B14717255.png)
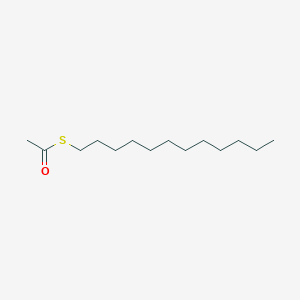

![6,8-Dioxabicyclo[3.2.1]oct-1-ylmethanol](/img/structure/B14717275.png)

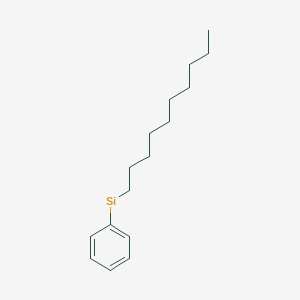
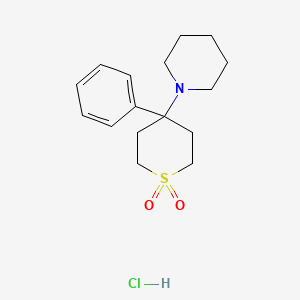

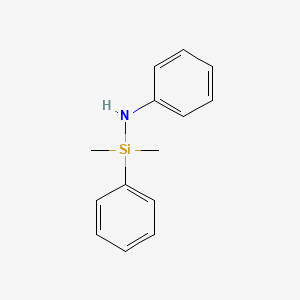
![3-Phenyl-5,6-dihydro-4H-cyclopenta[d][1,2]oxazole](/img/structure/B14717329.png)
